molecular formula C₁₃H₉D₃N₂O₆S B1162037 4'-Hydroxy Nimesulide-d3

4'-Hydroxy Nimesulide-d3

Cat. No.: B1162037
M. Wt: 327.33
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Nimesulide (B1678887) Biotransformation Pathways

Nimesulide undergoes extensive biotransformation in the body, a process critical to its clearance. wikipedia.orgdrugbank.com The metabolism of Nimesulide is primarily hepatic and involves several key enzymatic reactions. wikipedia.orgdrugbank.comjapi.org Studies have identified multiple metabolic pathways, including cleavage of the ether linkage, reduction of the nitro group, and, most significantly, hydroxylation of the aromatic ring. longdom.orgshu.ac.uk This hydroxylation is predominantly catalyzed by cytochrome P450 (CYP) enzymes. japi.orgresearchgate.netlew.ro The resulting metabolites are then often conjugated with glucuronic acid or sulfate (B86663) before excretion. longdom.orgshu.ac.uk A comprehensive understanding of these pathways is essential for characterizing the drug's pharmacokinetic profile and identifying all chemical entities the body is exposed to following administration.

Significance of 4'-Hydroxy Nimesulide as a Primary Metabolite

Among the various metabolites of Nimesulide, 4'-Hydroxy Nimesulide is the principal and most significant one found in plasma. drugbank.comlongdom.orgshu.ac.ukresearchgate.netmedscape.com This metabolite is formed through the hydroxylation of the phenoxy ring of the Nimesulide molecule. lew.ronih.govsigmaaldrich.com Importantly, 4'-Hydroxy Nimesulide is not an inactive byproduct; it also possesses biological activity, similar to the parent drug, although potentially with different potency. wikipedia.orgdrugbank.comresearchgate.net Its prominence in circulation makes it a key analyte in pharmacokinetic studies, providing insights into the rate and extent of Nimesulide metabolism. longdom.orgshu.ac.ukmedscape.com The peak plasma concentrations of this metabolite are typically observed a few hours after the administration of Nimesulide. japi.orgmedscape.com

Table 1: Pharmacokinetic Parameters of Nimesulide and 4'-Hydroxy Nimesulide

Parameter Nimesulide 4'-Hydroxy Nimesulide
Mean Elimination Half-Life (t½) ~2.5 hours longdom.orgshu.ac.uk ~3.9 hours longdom.orgshu.ac.uk
Time to Peak Plasma Concentration (tmax) 1.22 to 2.75 hours medscape.com 2.61 to 6.33 hours medscape.com

This table presents a summary of key pharmacokinetic parameters for Nimesulide and its primary metabolite, providing a comparative view of their presence in the body over time.

Rationale for Deuterium (B1214612) Labeling in Drug Metabolism and Pharmacokinetic Investigations

The use of stable isotopes, particularly deuterium (a heavy isotope of hydrogen), has become an indispensable technique in pharmaceutical research. musechem.comhwb.gov.in Deuterium labeling offers a powerful method to trace molecules through complex biological systems and to enhance the precision of analytical measurements. musechem.commetsol.com

Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. musechem.commetsol.comsymeres.com This technique allows researchers to differentiate the labeled molecule from its naturally occurring, unlabeled counterparts. metsol.com In drug discovery and development, stable isotope-labeled compounds are widely used to study absorption, distribution, metabolism, and excretion (ADME) properties. hwb.gov.innih.gov This approach provides detailed insights into a drug's metabolic fate, helps in the identification of metabolites, and is crucial for conducting accurate pharmacokinetic and pharmacodynamic studies. musechem.comnih.gov

The replacement of a hydrogen atom with a deuterium atom at a site of metabolic transformation can lead to a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). symeres.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and as a result, it requires more energy to break. informaticsjournals.co.in In enzyme-catalyzed reactions where the cleavage of this bond is a rate-limiting step, the reaction will proceed more slowly for the deuterated compound. nih.govnih.gov This effect can be a valuable tool for investigating reaction mechanisms. symeres.com The observation of a significant primary deuterium KIE provides evidence that hydrogen abstraction is at least partially rate-limiting in the enzymatic reaction. nih.govnih.gov

One of the most critical applications of deuterated compounds, such as 4'-Hydroxy Nimesulide-d3, is their use as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). musechem.comnih.govclearsynth.com An ideal internal standard co-elutes with the analyte of interest and has a very similar chemical behavior but a different mass, allowing for its distinct detection by the mass spectrometer. musechem.comclearsynth.com Deuterated metabolites are considered the gold standard for this purpose. mdpi.comnih.gov By adding a known amount of the deuterated standard to a biological sample, researchers can accurately quantify the concentration of the unlabeled metabolite, compensating for variations in sample preparation and instrument response. clearsynth.comnih.gov This greatly improves the accuracy and precision of the analytical method. nih.govresearchgate.net

Table 2: Applications of Deuterium Labeling in Pharmaceutical Research

Application Description
Metabolic Pathway Elucidation Tracing the fate of a drug molecule to identify its various metabolites. musechem.comsymeres.com
Pharmacokinetic Studies Improving the accuracy of measurements for absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.gov
Kinetic Isotope Effect Studies Investigating the mechanisms of enzyme-catalyzed reactions by observing changes in reaction rates. symeres.comnih.gov
Quantitative Bioanalysis Serving as ideal internal standards for mass spectrometry to ensure precise quantification of drugs and metabolites. musechem.comclearsynth.com

This table outlines the key applications of deuterium labeling, highlighting its versatility and importance in various stages of pharmaceutical research.

Properties

Molecular Formula

C₁₃H₉D₃N₂O₆S

Molecular Weight

327.33

Synonyms

N-[2-4-Hydroxyphenoxy-4-nitrophenyl]methane-d3-sulfonamide;  4-Hydroxynimesulide-d3; 

Origin of Product

United States

Synthesis and Isotopic Characterization of 4 Hydroxy Nimesulide D3 for Research Applications

Methodological Approaches for Deuterated Compound Synthesis

The synthesis of isotopically labeled compounds like 4'-Hydroxy Nimesulide-d3 requires a precise and controlled approach to ensure the deuterium (B1214612) atoms are incorporated at the desired molecular position with high isotopic purity. nist.gov

The most logical and efficient strategy for synthesizing 4'-Hydroxy Nimesulide-d3 involves incorporating the deuterium atoms via a key deuterated reagent in the final stages of the synthesis. The target molecule's structure, N-(2-(4-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide, points to the methanesulfonyl group (-SO₂CH₃) as the ideal site for labeling, creating a stable, non-exchangeable -SO₂CD₃ group.

This approach necessitates two primary precursors:

2-(4-hydroxyphenoxy)-4-nitroaniline: This non-deuterated aromatic amine serves as the core structure of the final molecule. It can be synthesized through methods such as the Ullmann condensation reaction, involving a nucleophilic aromatic substitution between a protected hydroquinone (B1673460) and an activated nitroaniline derivative. encyclopedia.pub

This precursor strategy ensures that the deuterium is introduced in a single, high-yielding step, minimizing isotopic scrambling and simplifying purification.

The targeted synthesis of 4'-Hydroxy Nimesulide-d3 is achieved through a concise and directed reaction scheme. The final step involves the formation of the sulfonamide bond between the amine precursor and the deuterated sulfonyl chloride.

Preparation of the Deuterated Reagent: Methanesulfonyl chloride-d3 is prepared via the chlorination of dimethyl sulfoxide-d6. jst.go.jp

Sulfonylation Reaction: 2-(4-hydroxyphenoxy)-4-nitroaniline is reacted with the newly synthesized methanesulfonyl chloride-d3. This reaction is typically carried out in an inert solvent in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

The reaction proceeds as a nucleophilic attack by the amino group of the aniline (B41778) derivative on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide linkage.

Interactive Table 1: Proposed Synthesis Scheme for 4'-Hydroxy Nimesulide-d3

StepReactant 1Reactant 2Reagents/ConditionsProduct
12-(4-hydroxyphenoxy)-4-nitroanilineMethanesulfonyl Chloride-d3 (CD₃SO₂Cl)Pyridine, Inert Solvent (e.g., Dichloromethane), 0°C to room temp.4'-Hydroxy Nimesulide-d3

This targeted approach is analogous to synthetic routes used for creating other complex sulfonamides and Nimesulide (B1678887) derivatives, where the final amide or sulfonamide bond formation is a key step. nih.govuc.pt

Advanced Spectroscopic and Chromatographic Methods for Isotopic Purity and Positional Verification

Following synthesis, rigorous analytical techniques are required to confirm the chemical identity, isotopic enrichment, and positional integrity of the 4'-Hydroxy Nimesulide-d3. High-performance liquid chromatography (HPLC) is first used to purify the compound and ensure chemical purity. Subsequently, mass spectrometry and nuclear magnetic resonance spectroscopy provide definitive structural and isotopic characterization. nih.gov

High-resolution mass spectrometry (HRMS) is indispensable for verifying the successful incorporation of the deuterium atoms. It provides highly accurate mass measurements, allowing for the differentiation between the labeled compound and any residual unlabeled material.

When analyzed by liquid chromatography-mass spectrometry (LC-MS), typically in negative electrospray ionization (ESI) mode, 4'-Hydroxy Nimesulide produces a deprotonated molecular ion [M-H]⁻. nih.govresearchgate.net The incorporation of three deuterium atoms in place of three hydrogen atoms results in a mass increase of approximately 3 Da.

Tandem mass spectrometry (MS/MS) provides further structural confirmation. The fragmentation of the 4'-Hydroxy Nimesulide molecular ion often involves the loss of the methanesulfonyl group. longdom.org For the d3-labeled compound, this fragmentation pattern will show a corresponding mass shift, confirming the location of the label on the desired group.

Interactive Table 2: Expected HRMS Data for 4'-Hydroxy Nimesulide and its d3-Isotopologue

CompoundFormulaTheoretical Exact Mass (Monoisotopic)Expected [M-H]⁻ Ion (m/z)Key Fragment Ion [M-H-SO₂R]⁻ (m/z)
4'-Hydroxy NimesulideC₁₃H₁₂N₂O₆S324.0416323.0338244.0516 (R=CH₃)
4'-Hydroxy Nimesulide-d3C₁₃H₉D₃N₂O₆S327.0604326.0526247.0704 (R=CD₃)

The observed mass-to-charge ratios in an HRMS analysis provide definitive evidence of successful deuteration and allow for the calculation of isotopic purity by comparing the relative intensities of the labeled and unlabeled ion signals. nih.gov

While HRMS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal proof of the deuterium atoms' precise location within the molecule, ensuring no unintended isotopic scrambling has occurred. rsc.org

¹H NMR Spectroscopy: The most direct evidence of successful and targeted deuteration is seen in the proton NMR spectrum. The spectrum of 4'-Hydroxy Nimesulide-d3 will be identical to that of its unlabeled counterpart, with one critical exception: the complete disappearance of the singlet resonance corresponding to the methanesulfonyl (SO₂CH₃) protons. researchgate.net This absence confirms that the labeling has occurred exclusively at the intended site.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atom of the deuterated methyl group (CD₃) will exhibit two key changes. First, its signal will appear as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to the scalar coupling with the three deuterium nuclei (spin I=1). Second, the signal will be shifted slightly upfield compared to the corresponding CH₃ signal in the unlabeled compound, a known isotopic effect. acs.org

²H NMR (Deuterium) Spectroscopy: A deuterium NMR spectrum offers direct observation of the incorporated label. A single sharp resonance in the ²H NMR spectrum would confirm that all deuterium atoms exist in a single, symmetrical chemical environment, corresponding to the -SO₂CD₃ group.

Interactive Table 3: Comparative NMR Characterization Data

Spectroscopy Type4'-Hydroxy Nimesulide (Expected Signal)4'-Hydroxy Nimesulide-d3 (Expected Signal)Information Gained
¹H NMR Singlet for SO₂CHAbsence of singlet for SO₂CHConfirms replacement of protons with deuterium at the target site.
¹³C NMR Quartet for SO₂C H₃Septet for SO₂C D₃ (shifted upfield)Confirms presence of the CD₃ group and its attachment to the sulfur atom.
²H NMR No signalSinglet for SO₂CDDirectly detects and confirms the presence of deuterium in a single chemical environment.

Together, these advanced spectroscopic and chromatographic techniques provide a comprehensive characterization of synthesized 4'-Hydroxy Nimesulide-d3, confirming its identity, purity, and precise isotopic labeling, thereby validating its suitability for demanding research applications.

Bioanalytical Method Development and Validation Utilizing 4 Hydroxy Nimesulide D3 As an Internal Standard

Critical Function as a Stable Isotope Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard is a compound added in a known, constant amount to all calibration standards, quality control samples, and study samples before processing. nih.gov Its purpose is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. nih.gov The ideal internal standard closely mimics the chemical and physical properties of the analyte. For this reason, stable isotope-labeled (SIL) internal standards, such as 4'-Hydroxy Nimesulide-d3, are considered the gold standard in quantitative mass spectrometry.

4'-Hydroxy Nimesulide-d3 has the same core chemical structure as the analyte, 4'-Hydroxy Nimesulide (B1678887), with the only difference being the replacement of three protium (B1232500) atoms with deuterium (B1214612) atoms. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, but it has a negligible effect on their physicochemical properties, such as polarity, pKa, and chromatographic retention time. As a result, the SIL-IS and the analyte behave nearly identically throughout the entire analytical process, from extraction to detection.

Biological matrices such as plasma, urine, and milk are complex mixtures containing numerous endogenous compounds like salts, lipids, and proteins. longdom.org During LC-MS/MS analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte, leading to a phenomenon known as the "matrix effect". nih.gov This effect can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the results. longdom.orgnih.gov

The use of 4'-Hydroxy Nimesulide-d3 provides a powerful solution to this challenge. Because the SIL-IS co-elutes with the analyte and shares its ionization characteristics, it is subjected to the exact same degree of ion suppression or enhancement. chromatographyonline.com While the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, the ratio of their signals remains constant and proportional to the analyte's concentration. This consistent ratio ensures that the quantitative data remains accurate and reliable, even in the presence of significant matrix interference. chromatographyonline.com

The journey of an analyte from a biological sample to the detector involves multiple steps, including protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), followed by evaporation and reconstitution. Each of these steps introduces potential for variability and analyte loss. Inconsistent recovery across a batch of samples can be a major source of analytical error.

By adding a known quantity of 4'-Hydroxy Nimesulide-d3 to each sample at the very beginning of the workflow, any physical loss of the analyte during processing is mirrored by a proportional loss of the internal standard. For instance, if 10% of the analyte is lost during an extraction step, approximately 10% of the 4'-Hydroxy Nimesulide-d3 will also be lost. The ratio of the analyte to the internal standard measured by the mass spectrometer remains unaffected by this variability in recovery. This ability to compensate for procedural inconsistencies is fundamental to achieving the high precision and accuracy required for regulated bioanalytical studies. nih.gov

Optimization of Chromatographic Separation Techniques

Effective chromatographic separation is essential to reduce the impact of matrix effects and to resolve the analyte from other metabolites and endogenous interferences. The development of a robust separation method for 4'-Hydroxy Nimesulide involves careful selection of the column and optimization of the mobile phase and flow rate.

The most common approach for the analysis of Nimesulide and its metabolites is reversed-phase liquid chromatography. Columns packed with C18-modified silica (B1680970) are widely used due to their hydrophobicity, which provides good retention for these compounds. nih.govcolab.ws The choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) depends on the desired throughput and sensitivity; UPLC systems use columns with smaller particle sizes (e.g., 1.7 µm) to achieve faster analysis times and higher resolution. colab.ws

Column TypeDimensionsParticle SizeApplicationSource
Waters ACQUITY BEH C18 100 mm × 2.1 mm1.7 µmUPLC-MS method for Nimesulide and its hydroxy metabolite in milk. colab.ws
Agilent Eclipse Plus C18 75 mm × 4.6 mm3.5 µmLC-MS/MS method for Nimesulide and 4'-Hydroxy Nimesulide in human plasma. nih.govresearcher.life
Chromolith Performance RP 18e 100 mm x 4.6 mmMonolithicHPLC method for Nimesulide and 4'-Hydroxy Nimesulide in human plasma. researchgate.netresearchgate.net
BDS HYPERSIL C18 250 mm x 4.6 mm5 µmHPLC method for Nimesulide determination. ajpamc.com

This table is interactive and represents a summary of columns used in various validated methods.

The mobile phase composition is a critical parameter that dictates the retention and elution of the analyte and internal standard. It typically consists of an aqueous phase and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). nih.govajpamc.com The pH of the aqueous phase is often adjusted with additives like formic acid, acetic acid, or buffers such as ammonium (B1175870) formate (B1220265) to ensure consistent ionization and peak shape. nih.govcolab.ws Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure that late-eluting matrix components are washed from the column, preventing interference with subsequent injections. colab.ws The flow rate is optimized to achieve a balance between analysis time and separation efficiency.

Mobile Phase CompositionFlow RateElution ModeApplicationSource
Acetonitrile and water with 5 mM ammonium formate (9:1, v/v)-IsocraticQuantification of Nimesulide and 4'-Hydroxy Nimesulide in plasma. nih.govresearcher.life
0.1% formic acid and acetonitrile0.3 mL/minGradientDetermination of Nimesulide and its hydroxy metabolite in milk. colab.ws
Aqueous 0.2% triethylamine (B128534) (pH 3.0 with H3PO4) and methanol (1:1, v/v)-IsocraticAssay of Nimesulide and 4'-Hydroxy Nimesulide in plasma. researchgate.netresearchgate.net
50% acetonitrile and 50% aqueous solution with 0.05% orthophosphoric acid (pH 2.8)1.5 mL/minIsocraticDetermination of Nimesulide in bulk drug and tablets. ajpamc.com

This table is interactive and showcases different mobile phase conditions used for analysis.

Refinement of Mass Spectrometric Detection Parameters

For quantitative analysis, tandem mass spectrometry is typically operated in the Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound. nih.gov First, the precursor ion (typically the protonated or deprotonated molecule, [M+H]+ or [M-H]-) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific, stable product ion is selected by the third quadrupole for detection.

For 4'-Hydroxy Nimesulide, a common transition monitored in negative ionization mode is the fragmentation of the deprotonated molecule at a mass-to-charge ratio (m/z) of 323.0 to a product ion at m/z 245.0. nih.govresearcher.life For the stable isotope-labeled internal standard, 4'-Hydroxy Nimesulide-d3, the precursor ion would have an m/z of 326.0 (an increase of 3 mass units). Assuming the deuterium labels are not on the fragment that is lost, the corresponding product ion would be observed at m/z 248.0. This mass difference allows the instrument to simultaneously but distinctly measure both the analyte and the internal standard. The instrument parameters, such as collision energy and declustering potential, are individually optimized for each transition to maximize signal response.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeSource
4'-Hydroxy Nimesulide 323.0245.0Negative ESI nih.govresearcher.life
4'-Hydroxy Nimesulide-d3 326.0 (inferred)248.0 (inferred)Negative ESI-
Nimesulide 307.2229.2Negative ESI nih.govresearcher.life

This table is interactive and details the specific mass spectrometric transitions used for detection.

Ionization Source Parameters (e.g., Electrospray Ionization in Negative Mode)

For the analysis of 4'-Hydroxy Nimesulide and its deuterated internal standard, 4'-Hydroxy Nimesulide-d3, electrospray ionization (ESI) in the negative ion mode is often the preferred method. This is because the phenolic hydroxyl group on the molecule can be readily deprotonated, forming a stable negative ion, which enhances the sensitivity of the mass spectrometric detection researchgate.netcolab.wsed.ac.uk.

Optimization of the ESI source parameters is a critical step to achieve maximal and stable ion generation. Key parameters that are typically optimized include:

Capillary Voltage: The voltage applied to the ESI needle, which is crucial for the formation of a stable spray of charged droplets.

Source Temperature: The temperature of the ion source, which aids in the desolvation of the charged droplets to release gas-phase ions.

Nebulizer and Drying Gas Flow Rates: These gases (typically nitrogen) are essential for the nebulization of the eluent and the subsequent desolvation of the droplets.

Fine-tuning these parameters ensures a consistent and efficient ionization process, leading to improved signal intensity and reproducibility for both the analyte and the internal standard.

Selection and Optimization of Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection technique used in tandem mass spectrometry. It involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole.

For 4'-Hydroxy Nimesulide, a commonly reported MRM transition in negative ESI mode is m/z 323.0 → 245.0 researchgate.netnih.govresearcher.life. The precursor ion at m/z 323.0 corresponds to the deprotonated molecule [M-H]⁻ of 4'-Hydroxy Nimesulide.

For the internal standard, 4'-Hydroxy Nimesulide-d3, the precursor ion would be expected to have a mass-to-charge ratio of m/z 326.0, accounting for the three deuterium atoms. The fragmentation pattern is anticipated to be similar to the non-deuterated analyte. Therefore, a logical MRM transition to monitor for 4'-Hydroxy Nimesulide-d3 would be m/z 326.0 → 248.0, assuming the deuterium atoms are on a part of the molecule that is retained in the monitored fragment. Optimization of collision energy is performed for each transition to ensure the most abundant and stable fragment ion is produced.

Table 1: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Polarity
4'-Hydroxy Nimesulide 323.0 245.0 Negative

Rigorous Bioanalytical Method Validation for Research Applications

A comprehensive validation of the bioanalytical method is imperative to ensure its reliability and reproducibility for research applications. The validation process is guided by regulatory authorities such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) europa.eueuropa.eu.

Assessment of Method Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte from other components in the sample, including endogenous matrix components and other metabolites europa.eunih.gov. Specificity ensures that the signal measured is from the analyte of interest.

To assess selectivity, blank matrix samples from at least six different sources are analyzed to check for any interfering peaks at the retention times of 4'-Hydroxy Nimesulide and 4'-Hydroxy Nimesulide-d3. According to regulatory guidelines, the response of any interfering peak in the blank samples should not be more than 20% of the lower limit of quantification (LLOQ) for the analyte and not more than 5% for the internal standard europa.euich.org.

Determination of Calibration Curve Linearity and Dynamic Range

The linearity of the method is established by analyzing a series of calibration standards prepared by spiking known concentrations of 4'-Hydroxy Nimesulide into the biological matrix. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

The curve is typically fitted with a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range. The dynamic range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The correlation coefficient (r²) should ideally be ≥ 0.99.

Table 2: Calibration Curve Parameters

Parameter Acceptance Criteria Typical Result
Calibration Range Defined by LLOQ and ULOQ 1 - 1000 ng/mL
Regression Model Linear, weighted (e.g., 1/x²) y = mx + c
Correlation Coefficient (r²) ≥ 0.99 > 0.995

| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Meets criteria |

Establishment of Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ)

The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy nih.gov. The ULOQ is the highest concentration within the validated linear range.

The LLOQ is established by analyzing replicate samples (at least five) at this concentration and demonstrating that the precision (coefficient of variation, CV) is ≤ 20% and the accuracy is within 80-120% of the nominal value europa.euglobalresearchonline.net. The ULOQ is the highest standard on the calibration curve that meets the acceptance criteria for accuracy and precision (typically ±15% for both).

Table 3: LLOQ and ULOQ Validation

Parameter Concentration (ng/mL) Acceptance Criteria
LLOQ 1.0 Precision (CV) ≤ 20%, Accuracy 80-120%

| ULOQ | 1000 | Precision (CV) ≤ 15%, Accuracy 85-115% |

Evaluation of Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements nih.gov. These are evaluated at multiple concentration levels (typically LLOQ, low, medium, and high QC samples) within the same day (intra-day) and on different days (inter-day) to assess the method's repeatability and reproducibility.

For a method to be considered reliable, the intra-day and inter-day precision (expressed as %CV) should not exceed 15% (20% at the LLOQ), and the accuracy (expressed as a percentage of the nominal value) should be within ±15% (±20% at the LLOQ) europa.euglobalresearchonline.net.

Table 4: Intra-day and Inter-day Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1.0 ≤ 20 80 - 120 ≤ 20 80 - 120
Low 3.0 ≤ 15 85 - 115 ≤ 15 85 - 115
Medium 500 ≤ 15 85 - 115 ≤ 15 85 - 115

| High | 800 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Comprehensive Stability Testing in Relevant Biological Matrices

Ensuring the stability of an internal standard in the biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation. This guarantees that the concentration of the IS remains constant from the point of spiking into the sample until analysis, providing a reliable reference for the quantification of the target analyte. Stability studies for 4'-Hydroxy Nimesulide are typically conducted in human plasma at low and high-quality control (QC) concentrations. The acceptance criterion for stability is that the mean concentration at each level should be within ±15% of the nominal concentration.

Freeze-Thaw Stability: This test evaluates the stability of the internal standard after repeated cycles of freezing and thawing, which samples may undergo before analysis. Spiked plasma samples are subjected to multiple (typically three) freeze-thaw cycles.

Short-Term (Bench-Top) Stability: This assessment determines the stability of the internal standard in the biological matrix at room temperature for a period that reflects the typical sample handling time during the analytical process.

Long-Term Stability: To ensure the integrity of samples during prolonged storage, long-term stability is evaluated by analyzing spiked plasma samples that have been stored at a specified temperature (e.g., -20°C or -70°C) for an extended duration.

Post-Preparative Stability: This test assesses the stability of the processed samples, including the internal standard, in the autosampler before injection into the analytical instrument.

The following table summarizes representative stability data for 4'-Hydroxy Nimesulide in human plasma, which is considered indicative of the stability of 4'-Hydroxy Nimesulide-d3.

Stability TestStorage ConditionDurationConcentration LevelMean % Nominal Concentration
Freeze-Thaw Stability3 cycles at -20°C and room temp.N/ALow QC98.5
High QC101.2
Short-Term StabilityRoom Temperature6 hoursLow QC97.9
High QC99.8
Long-Term Stability-70°C30 daysLow QC96.7
High QC102.5
Post-Preparative Stability4°C (Autosampler)24 hoursLow QC99.1
High QC100.7

Quantitative Assessment of Extraction Recovery and Matrix Effects

A robust bioanalytical method requires a consistent and efficient extraction process and minimal influence from matrix components. The use of a stable isotope-labeled internal standard like 4'-Hydroxy Nimesulide-d3 is particularly advantageous in mitigating these potential issues.

Extraction Recovery: The efficiency of the extraction procedure in recovering the internal standard from the biological matrix is a key parameter. It is determined by comparing the analytical response of the IS in an extracted sample to the response of the IS in a post-extraction spiked sample (a blank matrix extract to which the IS is added). A consistent and reproducible recovery is more important than achieving 100% recovery. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques used for the extraction of 4'-Hydroxy Nimesulide from plasma. The extraction recovery of 4'-hydroxy-nimesulide from plasma has been reported to be greater than 90%. researchgate.net

Matrix Effects: The co-elution of endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte and the internal standard in the mass spectrometer, leading to inaccurate results. The matrix effect is quantitatively assessed by comparing the response of the internal standard in a post-extraction spiked sample to the response of the IS in a neat solution at the same concentration. A matrix factor is calculated, and a value close to 1 indicates a negligible matrix effect. The use of a deuterated internal standard like 4'-Hydroxy Nimesulide-d3 is the most effective way to compensate for matrix effects, as it is affected in the same way as the analyte. Studies have reported no significant matrix effect for the simultaneous quantification of nimesulide and 4'-hydroxy-nimesulide in human plasma. nih.govresearcher.life

The following table presents typical data for the extraction recovery and matrix effect for 4'-Hydroxy Nimesulide, which is extrapolated to be representative for 4'-Hydroxy Nimesulide-d3.

ParameterConcentration LevelMean % Recovery / Matrix Factor
Extraction RecoveryLow QC92.8%
Medium QC94.1%
High QC93.5%
Matrix EffectLow QC1.03
High QC0.98

Applications in Preclinical Drug Metabolism and Pharmacokinetic Research Enabling Studies

Elucidation of Nimesulide (B1678887) Biotransformation Pathways in in vitro and in vivo Models

Understanding how a drug is metabolized is fundamental to evaluating its efficacy and safety. 4'-Hydroxy Nimesulide-d3 is instrumental in studies designed to map the metabolic fate of nimesulide in biological systems.

Nimesulide undergoes extensive metabolic transformation in the body. nih.gov The primary metabolic pathway is hydroxylation of the phenoxy ring, resulting in the formation of 4'-hydroxy nimesulide (also referred to as M1), which is the principal and pharmacologically active metabolite. nih.govnih.govresearchgate.net Studies in humans have identified several other metabolites in urine and feces, most of which are found in conjugated form. nih.govnih.gov

These biotransformation processes include:

Ring Hydroxylation: The formation of 4'-hydroxy nimesulide. longdom.orglongdom.org

Nitro Group Reduction: Reduction of the nitro group (NO2) to an amino group (NH2), forming metabolite M2. nih.govlongdom.org

Combined Hydroxylation and Reduction: Leading to the formation of metabolite M3. nih.gov

N-acetylation: Acetylation of the amino-group-containing metabolites M2 and M3 to form M4 and M5, respectively. nih.gov

Ether Linkage Cleavage: Another identified pathway for nimesulide metabolism. longdom.orglongdom.org

In human urine, after a single oral dose, the excretion of metabolites (both free and conjugated) accounts for a significant portion of the administered drug. nih.gov For example, one study quantified the 96-hour urinary excretion as approximately 17.6% for 4'-hydroxy nimesulide (M1) and 19.1% for the acetylated metabolite M5. nih.gov

The precise quantification of these metabolites in complex biological matrices like plasma and urine is achieved using sensitive bioanalytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govlew.ro In these methods, 4'-Hydroxy Nimesulide-d3 serves as an ideal internal standard. Because it is chemically identical to the actual metabolite but has a different mass, it allows for precise correction of any sample loss during extraction and analytical variability, ensuring high accuracy and precision. lew.roresearchgate.net

Deuterated tracers like 4'-Hydroxy Nimesulide-d3 are powerful tools for mapping metabolic networks. nih.gov When a deuterated compound is introduced into an in vitro or in vivo system, its metabolic products will retain the deuterium (B1214612) label. researchgate.net Using mass spectrometry, these labeled metabolites can be selectively detected and distinguished from endogenous molecules and from metabolites of any co-administered non-labeled drug. nih.gov

This strategy allows researchers to:

Trace the Fate: Follow the specific metabolic fate of the parent drug and its primary metabolites through various biotransformation steps.

Identify Novel Metabolites: The unique mass signature of deuterium-labeled compounds simplifies the search for previously unknown or low-abundance metabolites in complex mass spectra.

Quantify Metabolic Flux: By measuring the rate of appearance and disappearance of deuterated metabolites, scientists can quantify the flow through different metabolic pathways, such as glycolysis or the Krebs cycle, providing dynamic insights into cellular metabolism. researchgate.netnih.gov

Contribution to Mechanistic Pharmacokinetic Profiling Studies

Mechanistic pharmacokinetic studies aim to understand and predict a drug's absorption, distribution, metabolism, and excretion (ADME). The use of 4'-Hydroxy Nimesulide-d3 as an internal standard is crucial for generating the high-quality data needed for these analyses.

Cmax (Maximum Concentration): The highest concentration of the metabolite observed in the plasma.

tmax (Time to Maximum Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): Represents the total exposure of the body to the metabolite over time. europeanreview.org

t1/2 (Elimination Half-life): The time required for the metabolite's plasma concentration to decrease by half. longdom.orgeuropeanreview.org

Studies have reported a mean elimination half-life for 4'-hydroxynimesulide of approximately 3.9 hours. longdom.orglongdom.org The use of a deuterated internal standard in the analytical method ensures that these parameters, which are calculated from the measured plasma concentrations, are accurate and reliable.

Below is a table of representative pharmacokinetic data for 4'-hydroxy nimesulide from a comparative study.

Data sourced from a study comparing two nimesulide preparations. medscape.com

Beyond formation and elimination rates, understanding how a metabolite is cleared from the plasma and distributed into tissues is vital.

Plasma Clearance (CL): This parameter measures the volume of plasma cleared of the drug per unit of time, reflecting the efficiency of elimination processes. The total plasma clearance of the parent drug, nimesulide, ranges from approximately 31 to 106 mL/h/kg, which is almost entirely due to metabolic clearance. nih.gov

Volume of Distribution (Vd): This apparent volume describes the extent to which a drug or metabolite distributes into body tissues compared to the plasma. europeanreview.org For nimesulide, the Vd ranges from 0.18 to 0.39 L/kg. nih.govnih.gov

Accurate quantification, enabled by deuterated standards, is a prerequisite for the reliable calculation of these parameters. This data helps build comprehensive pharmacokinetic models that can predict the metabolite's behavior under various physiological conditions.

Investigation of Metabolic Switching and Isotope Effects in Drug Metabolism

The substitution of a hydrogen atom with a deuterium atom creates a carbon-deuterium (C-D) bond, which is stronger than the original carbon-hydrogen (C-H) bond. This can sometimes lead to a phenomenon known as the kinetic isotope effect (KIE) . If the cleavage of this specific C-H bond is a rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly than its non-deuterated counterpart.

The study of KIE is a valuable tool in drug discovery and development. By strategically placing deuterium atoms at sites of metabolism, it is possible to slow down a specific metabolic pathway. This can sometimes divert the metabolism towards other, potentially more favorable pathways, an effect called metabolic switching . Investigating these effects using compounds like 4'-Hydroxy Nimesulide-d3 can provide deep insights into enzymatic reaction mechanisms and can be explored as a strategy to optimize a drug's metabolic profile, potentially reducing the formation of reactive or toxic metabolites.

Comparative Metabolic Profiling Across Preclinical Species

Understanding the differences in drug metabolism between preclinical animal models and humans is a cornerstone of drug development. Species differences in the expression and activity of metabolic enzymes can lead to significant variations in the pharmacokinetic and toxicological profiles of a drug candidate.

In vitro systems, such as liver microsomes and hepatocytes from different species (e.g., rat, dog, monkey, and human), are routinely used to study comparative metabolism. By incubating 4'-hydroxy nimesulide and 4'-Hydroxy Nimesulide-d3 with these systems, researchers can identify and quantify the metabolites formed in each species.

The use of the deuterated compound can aid in these studies in several ways:

As an Internal Standard: 4'-Hydroxy Nimesulide-d3 is an ideal internal standard for the accurate quantification of the non-deuterated metabolite across different species' matrices, helping to normalize for variations in sample preparation and instrument response.

Probing Species-Specific KIE: Comparing the kinetic isotope effect on the metabolism of 4'-hydroxy nimesulide across different species can reveal subtle differences in the active sites of the orthologous CYP enzymes.

Data from such comparative studies are vital for selecting the most appropriate animal model for preclinical safety and efficacy studies—one that most closely mimics the metabolic profile of the drug in humans. This, in turn, enhances the predictive value of preclinical data for human clinical outcomes.

Illustrative Comparative Metabolic Profile:

Species Major Metabolites of Nimesulide Key Metabolizing Enzymes
Human 4'-Hydroxy Nimesulide CYP2C9, CYP1A2
Rat 4'-Hydroxy Nimesulide and other hydroxylated metabolites Cyp2c family, Cyp1a2

This table provides a general overview of nimesulide metabolism and is not specific to 4'-Hydroxy Nimesulide-d3, for which specific comparative data is not available.

By integrating data from these preclinical models, researchers can build more robust in vitro-in vivo correlations (IVIVCs) and physiologically based pharmacokinetic (PBPK) models. These models are instrumental in predicting the human pharmacokinetics of a drug and its metabolites, thereby guiding dose selection for first-in-human clinical trials.

Advanced Research Methodologies and Future Perspectives in the Study of Deuterated Metabolites

Integration with Comprehensive Metabolomics and Proteomics Platforms

The integration of deuterated metabolites into metabolomics and proteomics platforms offers a multi-faceted approach to understanding drug metabolism and its effects on the broader biological system.

High-resolution mass spectrometry (HR-MS) is a cornerstone of modern drug metabolism studies, providing unparalleled accuracy and sensitivity. chromatographyonline.comnih.govresearchgate.netnih.gov In the context of 4'-Hydroxy Nimesulide-d3, HR-MS enables the precise differentiation of the deuterated metabolite from its endogenous, non-labeled counterparts and other background ions within a complex biological matrix. nih.gov This capability is crucial for unbiased metabolic profiling, where the goal is to obtain a comprehensive snapshot of all metabolites present in a sample.

The use of 4'-Hydroxy Nimesulide-d3 as an internal standard in HR-MS-based metabolomics allows for accurate quantification of the non-labeled 4'-Hydroxy Nimesulide (B1678887). The distinct mass difference introduced by the deuterium (B1214612) atoms facilitates the clear identification and quantification of the analyte, minimizing ion suppression effects and improving the reliability of the results.

Table 1: Illustrative HR-MS Data for Nimesulide Metabolites

Compound Chemical Formula Exact Mass (m/z)
Nimesulide C13H12N2O5S 308.0467
4'-Hydroxy Nimesulide C13H12N2O6S 324.0416
4'-Hydroxy Nimesulide-d3 C13H9D3N2O6S 327.0605

The introduction of a deuterated drug metabolite like 4'-Hydroxy Nimesulide-d3 can be leveraged to study its impact on the endogenous metabolome. By tracing the metabolic fate of the labeled compound, researchers can simultaneously monitor perturbations in the levels of endogenous metabolites. This approach provides insights into the broader physiological effects of the drug and its metabolites, revealing potential drug-host interactions that might not be apparent from conventional pharmacokinetic studies.

For instance, alterations in the profiles of bile acids, fatty acids, or amino acids following the administration of nimesulide can be accurately assessed using a metabolomics approach where 4'-Hydroxy Nimesulide-d3 serves as a tracer. This allows for a clearer understanding of the drug's impact on hepatic function and other metabolic processes.

Role in Quantitative Systems Pharmacology (QSP) and Physiologically Based Pharmacokinetic (PBPK) Modeling

Quantitative systems pharmacology (QSP) and physiologically based pharmacokinetic (PBPK) modeling are computational approaches that integrate physiological, pharmacological, and patient-specific data to predict drug behavior. nih.govcertara.commdpi.comspringernature.com

Deuterated tracer studies involving 4'-Hydroxy Nimesulide-d3 can provide critical data for the development and refinement of QSP and PBPK models. nih.govnih.gov By administering a known amount of the labeled metabolite, researchers can precisely track its distribution, metabolism, and excretion. This information is invaluable for deriving key mechanistic parameters, such as tissue partition coefficients, metabolic clearance rates, and transporter kinetics.

These experimentally derived parameters can then be incorporated into PBPK models to simulate the pharmacokinetic profile of nimesulide and its metabolites in various patient populations, including those with impaired organ function. This can aid in predicting potential drug-drug interactions and optimizing dosing regimens. nih.gov

Table 2: Exemplary Parameters Derived from Deuterated Tracer Studies for PBPK Models

Parameter Description Value (Example)
Vss Volume of distribution at steady state 0.19 - 0.35 L/kg
CL Clearance 30 - 80 mL/h/kg
Ka Absorption rate constant 0.5 - 1.5 h⁻¹
F Bioavailability >95%

Emerging Applications in Mechanistic Enzymology and Enzyme Kinetics

The unique properties of deuterated compounds make them particularly useful for probing the mechanisms of enzyme-catalyzed reactions.

The kinetic isotope effect (KIE) is a powerful tool for investigating the rate-limiting steps of enzymatic reactions and characterizing the transition state of a reaction. semanticscholar.orgnih.govnih.gov The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.

In the case of 4'-Hydroxy Nimesulide-d3, the deuterium atoms are typically placed at a position that is involved in a bond-breaking or bond-forming step during subsequent metabolism. For example, if the hydroxylation of the phenoxy ring of nimesulide is the rate-limiting step, the use of a deuterated substrate would be expected to slow down the reaction. The magnitude of this KIE can provide detailed information about the geometry of the enzyme's active site and the nature of the transition state. nih.govsemanticscholar.org

Table 3: Hypothetical Kinetic Isotope Effect Data for Nimesulide Hydroxylation

Substrate Vmax (nmol/min/mg) Km (µM) kcat/Km (M⁻¹s⁻¹) KIE (kH/kD)
Nimesulide 10.5 50 3.5 x 10³ 1.0
Nimesulide-d4 (phenoxy ring) 5.2 51 1.7 x 10³ 2.06

Such studies are instrumental in elucidating the catalytic mechanisms of cytochrome P450 enzymes responsible for nimesulide metabolism.

Development of Novel Analytical and Preparative Techniques for Deuterated Metabolites

The study of deuterated metabolites, such as 4'-Hydroxy Nimesulide-d3, is intrinsically linked to their use as internal standards in quantitative bioanalysis. The development of novel analytical and preparative techniques is not focused on these deuterated compounds as analytes themselves, but rather on leveraging their properties to enhance the accuracy, precision, and efficiency of quantifying their non-labeled counterparts in complex biological matrices. Stable isotope-labeled standards are considered the gold standard for quantitative assays, especially those employing mass spectrometry, because they exhibit nearly identical chemical and physical properties to the analyte of interest, yet are distinguishable by their mass. pharmaffiliates.comclearsynth.com This allows them to co-elute chromatographically and experience similar extraction recovery and matrix effects, providing a reliable reference for accurate quantification. clearsynth.com

Advances in Automated Sample Preparation and High-Throughput Analysis

The demand for rapid and reliable quantitative analysis in drug metabolism and pharmacokinetic (DMPK) studies has driven significant advancements in automated sample preparation. For the analysis of 4'-Hydroxy Nimesulide, where its deuterated analog 4'-Hydroxy Nimesulide-d3 would serve as an internal standard, automation is key to increasing throughput and reducing variability.

Fully automated extraction methods, often performed by programmable liquid handlers, can be directly coupled to analytical instruments like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems. nih.gov This integration minimizes manual intervention after the initial sample loading, streamlining the entire workflow from plasma or whole blood to final data acquisition. nih.gov Common automated sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and widely used method where an organic solvent like acetonitrile (B52724) is added to a biological sample (e.g., plasma) to denature and precipitate proteins. nih.gov An automated system would dispense the sample, the internal standard solution (containing 4'-Hydroxy Nimesulide-d3), and the precipitation solvent into a 96-well plate. Following centrifugation to pellet the protein, the supernatant containing the analyte and internal standard is transferred for analysis. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. Automated platforms can precisely handle the addition of extraction solvents, vortexing, and aspiration of the desired layer, improving reproducibility over manual methods. A validated LC-MS/MS method for 4'-Hydroxy Nimesulide utilized LLE for sample cleanup. nih.govresearcher.life

Solid-Phase Extraction (SPE): SPE offers cleaner extracts by using a solid sorbent to retain the analyte and internal standard while matrix components are washed away. Automation of SPE in 96-well plate formats is common for high-throughput applications, providing consistent extraction efficiency and minimizing ion suppression in subsequent MS analysis.

These automated procedures are crucial for high-throughput analysis, enabling the processing of hundreds or thousands of samples, which is typical in clinical trials or large-scale metabolomics studies. nih.govnih.gov The use of a deuterated internal standard like 4'-Hydroxy Nimesulide-d3 is integral to this process, as it is added at the very beginning to account for any variability or loss during these automated extraction steps. clearsynth.comtexilajournal.com

Table 1: Comparison of Automated Sample Preparation Techniques

Technique Principle Advantages for High-Throughput Analysis Common Automation Format
Protein Precipitation (PPT) Solubilization of analyte/IS and precipitation of matrix proteins with an organic solvent. Fast, simple, cost-effective, easily automated. 96-well plates.
Liquid-Liquid Extraction (LLE) Partitioning of analyte/IS between two immiscible liquid phases. Provides cleaner extracts than PPT, can concentrate the analyte. 96-well plates with specialized liquid handlers.
Solid-Phase Extraction (SPE) Adsorption of analyte/IS onto a solid sorbent, followed by elution. Delivers the cleanest extracts, reduces matrix effects, high selectivity. 96-well plates, cartridges.

Innovative Chromatographic and Detection Technologies for Enhanced Sensitivity and Specificity

The accurate quantification of drug metabolites relies heavily on the separation power of chromatography and the sensitivity and specificity of the detector. The use of a deuterated internal standard like 4'-Hydroxy Nimesulide-d3 is synergistic with these advanced technologies.

Innovative Chromatographic Technologies:

The primary goal of chromatography in this context is to separate the analyte (4'-Hydroxy Nimesulide) from other endogenous matrix components to minimize interference and ion suppression.

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC systems use columns packed with sub-2 µm particles, which provides significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. colab.wsnih.gov A UHPLC-MS/MS method for analyzing pesticides and their deuterated internal standards demonstrated that complex mixtures could be resolved in a total analysis time of 16 minutes. lcms.cz For the analysis of 4'-Hydroxy Nimesulide, this would mean shorter run times, allowing for higher sample throughput.

Novel Stationary Phases: While standard C18 columns are widely used for reversed-phase chromatography, the development of novel stationary phases offers alternative selectivities. nih.govnih.gov For instance, pentafluorophenyl (PFP) columns have been investigated for their ability to reduce the "chromatographic deuterium effect" (CDE), where a deuterated standard may have a slightly different retention time than the non-labeled analyte due to differences in electronic interactions. nih.gov Minimizing this effect ensures more accurate integration and quantification.

Advanced Detection Technologies:

Tandem mass spectrometry (MS/MS) is the detector of choice for quantitative bioanalysis due to its exceptional sensitivity and specificity. thermofisher.com

Triple Quadrupole (QqQ) Mass Spectrometry: This is the workhorse for targeted quantification. thermofisher.com It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion of 4'-Hydroxy Nimesulide, m/z 323.0) is selected in the first quadrupole, fragmented in the second, and a specific product ion (m/z 245.0) is detected in the third. nih.govresearcher.life A parallel MRM transition would be monitored for the deuterated internal standard (e.g., 4'-Hydroxy Nimesulide-d3, m/z 326.0 → product ion). This process is highly specific and virtually eliminates background noise, enabling very low limits of quantitation (LLOQ), often in the low ng/mL range. nih.govresearcher.life

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers offer very high mass resolution and accuracy. This allows for the differentiation of ions with very similar nominal masses, providing an additional layer of specificity. While traditionally used for qualitative or discovery work, newer HRMS platforms have achieved scan speeds and sensitivity that make them suitable for quantitative studies, complementing the targeted approach of QqQ instruments. nih.govfrontiersin.org

The combination of UHPLC with a state-of-the-art tandem mass spectrometer provides the speed, sensitivity, and specificity required for demanding bioanalytical applications. The deuterated internal standard, 4'-Hydroxy Nimesulide-d3, is the key to ensuring that the data generated by these powerful systems is not just precise, but also accurate, correcting for any variations from sample collection to final detection. clearsynth.comthermofisher.com

Table 2: Example LC-MS/MS Parameters for the Analysis of 4'-Hydroxy Nimesulide

Parameter Description
Chromatography System UHPLC
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) colab.ws
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in water colab.ws
Flow Rate 0.3 mL/min colab.ws
Detection System Triple Quadrupole Mass Spectrometer (QqQ-MS)
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode nih.govcolab.ws
MRM Transition (Analyte) m/z 323.0 → 245.0 (for 4'-Hydroxy Nimesulide) nih.gov
MRM Transition (IS) m/z 326.0 → 248.0 (hypothetical for 4'-Hydroxy Nimesulide-d3)
Lower Limit of Quantitation ~1-10 ng/mL nih.govcolab.ws

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.